molecular formula C24H23FN4 B11222435 4-(azepan-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(azepan-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11222435
M. Wt: 386.5 g/mol
InChI Key: AOOFVSMSRROCLT-UHFFFAOYSA-N
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Description

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and it is substituted with a fluorophenyl and a phenyl group, making it a unique and potentially bioactive molecule.

Properties

Molecular Formula

C24H23FN4

Molecular Weight

386.5 g/mol

IUPAC Name

4-(azepan-1-yl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23FN4/c25-19-10-12-20(13-11-19)29-16-21(18-8-4-3-5-9-18)22-23(26-17-27-24(22)29)28-14-6-1-2-7-15-28/h3-5,8-13,16-17H,1-2,6-7,14-15H2

InChI Key

AOOFVSMSRROCLT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and ketones.

    Substitution Reactions: Introduction of the fluorophenyl and phenyl groups can be done through substitution reactions using suitable halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Formation of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions involving appropriate amines and alkyl halides.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and high-throughput screening to identify the most efficient conditions.

Chemical Reactions Analysis

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogenated compounds and organometallic reagents.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the pyrrolo[2,3-d]pyrimidine core.

Scientific Research Applications

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antiviral, or antimicrobial properties.

    Biological Research: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular mechanisms in cells.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to changes in cell proliferation, apoptosis, or other cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can be compared with other similar compounds, such as:

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and applications.

    Fluorophenyl-Substituted Compounds: Compounds with fluorophenyl groups are known for their enhanced biological activity and stability, making them valuable in medicinal chemistry.

    Azepane-Containing Compounds: The presence of the azepane ring can influence the compound’s pharmacokinetic properties and its ability to interact with biological targets.

By comparing these compounds, researchers can identify the unique features and advantages of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE, such as its specific binding affinity, stability, and biological activity.

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